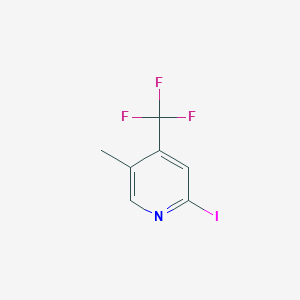
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H5F3IN. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of iodine, methyl, and trifluoromethyl groups makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations. One common method is the iodination of 5-methyl-4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations are crucial. Catalysts and phase-transfer agents can also be employed to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Nucleophilic Substitution: 2-Amino-5-methyl-4-(trifluoromethyl)pyridine, 2-Thio-5-methyl-4-(trifluoromethyl)pyridine.
Oxidation: 2-Iodo-5-carboxy-4-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-4-(trifluoromethyl)pyridine.
Applications De Recherche Scientifique
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific active sites or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Comparaison Avec Des Composés Similaires
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Iodo-5-methylthiophene
Comparison: Compared to 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine, these compounds differ in their substituents and reactivity:
- 2-Iodo-5-(trifluoromethyl)pyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions.
- 2-Chloro-5-iodopyridine: Contains a chlorine atom instead of a trifluoromethyl group, which affects its electronic properties and reactivity.
- 2-Iodo-5-methylthiophene: A thiophene derivative, which has different aromaticity and reactivity compared to pyridine derivatives.
This compound stands out due to its unique combination of iodine, methyl, and trifluoromethyl groups, offering distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C7H5F3IN |
|---|---|
Poids moléculaire |
287.02 g/mol |
Nom IUPAC |
2-iodo-5-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(11)2-5(4)7(8,9)10/h2-3H,1H3 |
Clé InChI |
MTICMSXQEHRJAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
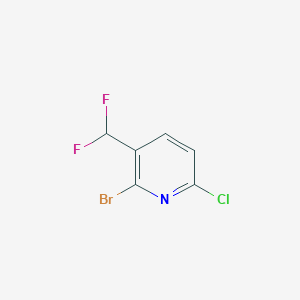
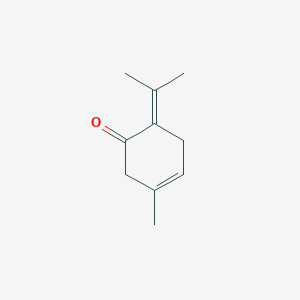

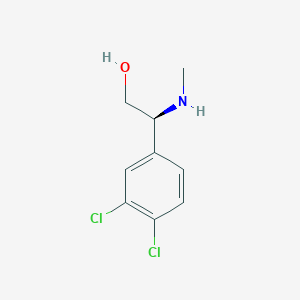
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
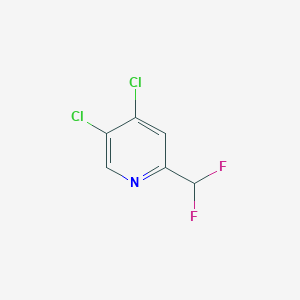
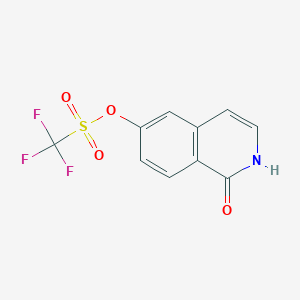
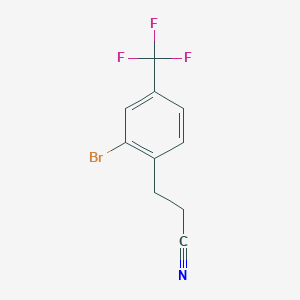

![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
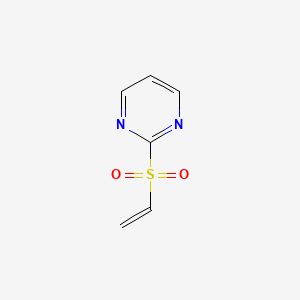
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

